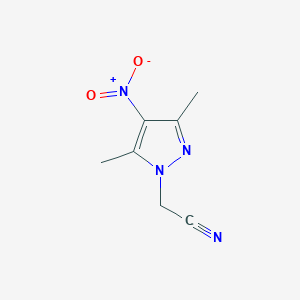

(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile

Description

BenchChem offers high-quality (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-5-7(11(12)13)6(2)10(9-5)4-3-8/h4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDIZQSHMYATLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC#N)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301244686 | |

| Record name | 3,5-Dimethyl-4-nitro-1H-pyrazole-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301244686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172831-14-9 | |

| Record name | 3,5-Dimethyl-4-nitro-1H-pyrazole-1-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1172831-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-4-nitro-1H-pyrazole-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301244686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile, a novel heterocyclic compound with significant potential in medicinal chemistry and drug development. The pyrazole scaffold is a cornerstone of numerous FDA-approved pharmaceuticals, exhibiting a vast range of biological activities.[1][2] This document outlines a robust, two-step synthetic pathway commencing with the regioselective nitration of 3,5-dimethylpyrazole, followed by the N-alkylation of the resulting 3,5-dimethyl-4-nitropyrazole intermediate. We provide detailed, step-by-step experimental protocols, explain the causal-driven logic behind procedural choices, and describe a full suite of analytical techniques for structural verification and purity assessment. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize this and related pyrazole derivatives as building blocks for novel therapeutic agents.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Five-membered heterocyclic compounds are among the most prominent scaffolds in medicinal chemistry, with pyrazole derivatives being an exceptionally important class.[3] The pyrazole nucleus, an aromatic five-membered ring with two adjacent nitrogen atoms, is a privileged structure found in a multitude of commercially successful drugs.[1] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a wide array of biological targets.[1]

The pharmacological attractiveness of the pyrazole core is demonstrated by its presence in drugs spanning various therapeutic areas, such as the anti-inflammatory agent Celecoxib, the anticancer drug Crizotinib, and the erectile dysfunction treatment Sildenafil.[1] The broad spectrum of biological activities associated with pyrazole derivatives is extensive, including anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties.[2][4][5]

The target molecule of this guide, (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile, incorporates several key functional groups intended to modulate its physicochemical and biological profile:

-

3,5-Dimethyl Groups: These substituents provide steric bulk and lipophilicity, which can influence receptor binding and pharmacokinetic properties.

-

4-Nitro Group: The strong electron-withdrawing nature of the nitro group significantly alters the electronic landscape of the pyrazole ring, potentially enhancing binding interactions and serving as a handle for further functionalization. Nitropyrazoles are also a well-established class of energetic materials, though their application in medicinal chemistry is of primary interest here.[6]

-

N-acetonitrile Group: This moiety introduces a versatile functional group that can participate in hydrogen bonding and can be chemically transformed into other functionalities, such as amides or tetrazoles, to explore structure-activity relationships (SAR).[7]

This guide provides the foundational chemistry required to access this promising scaffold for subsequent investigation in drug discovery programs.

Retrosynthetic Analysis and Synthesis Strategy

The synthetic approach to (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile is designed for efficiency and high regioselectivity. The retrosynthetic analysis reveals a straightforward two-step pathway involving the formation of a key intermediate.

Caption: Retrosynthetic pathway for the target compound.

The forward synthesis strategy is as follows:

-

Nitration: Regioselective nitration of commercially available 3,5-dimethylpyrazole at the C4 position to yield the 3,5-dimethyl-4-nitropyrazole intermediate. The symmetry of the starting material ensures a single, predictable product.

-

N-Alkylation: Subsequent alkylation of the N1 position of the pyrazole ring using chloroacetonitrile in the presence of a suitable base to furnish the final product.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Nitrating mixtures are highly corrosive and strong oxidizing agents; handle with extreme care.

Part 3.1: Synthesis of Precursor: 3,5-Dimethyl-4-nitropyrazole

This procedure details the direct nitration of 3,5-dimethylpyrazole. The use of nitric acid in trifluoroacetic anhydride is a potent and effective nitrating system that provides the desired product in high yield.[8][9]

Materials and Reagents:

-

3,5-Dimethylpyrazole

-

Trifluoroacetic anhydride (TFAA)

-

Fuming nitric acid (≥90%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Protocol:

-

Preparation of Nitrating Agent: In a flask cooled to 0 °C in an ice-salt bath, cautiously add fuming nitric acid (1.0 eq) dropwise to trifluoroacetic anhydride (3.0 eq). Stir the mixture at 0 °C for 15 minutes to form trifluoroacetyl nitrate in situ.

-

Reaction Setup: Dissolve 3,5-dimethylpyrazole (1.0 eq) in dichloromethane and place it in a separate round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C.

-

Nitration Reaction: Add the freshly prepared nitrating mixture dropwise to the solution of 3,5-dimethylpyrazole over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Carefully pour the reaction mixture over crushed ice. Slowly neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 3,5-dimethyl-4-nitropyrazole as a crystalline solid.

Caption: Workflow for the synthesis of 3,5-dimethyl-4-nitropyrazole.

Part 3.2: Synthesis of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile

This procedure describes the N-alkylation of the pyrazole ring. Potassium carbonate is used as a mild and inexpensive base, while acetone serves as a suitable polar aprotic solvent.[10][11]

Materials and Reagents:

-

3,5-Dimethyl-4-nitropyrazole (from Part 3.1)

-

Chloroacetonitrile

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone

-

Round-bottom flask, reflux condenser, magnetic stirrer

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask, add 3,5-dimethyl-4-nitropyrazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone.

-

Addition of Alkylating Agent: Stir the suspension vigorously and add chloroacetonitrile (1.2 eq) to the mixture.

-

Reaction: Attach a reflux condenser and heat the reaction mixture to reflux.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting pyrazole is consumed (typically 6-12 hours).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃.

-

Concentration: Wash the filtered solid with a small amount of acetone and combine the filtrates. Remove the acetone under reduced pressure.

-

Purification: The crude residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to afford the pure (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile.

Caption: Workflow for the N-alkylation to yield the target compound.

Comprehensive Characterization

To confirm the identity, structure, and purity of the synthesized (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile, a combination of spectroscopic and analytical methods is required.

Spectroscopic Data (Expected)

The following tables summarize the expected data based on known values for structurally similar compounds.[7][12][13]

Table 1: Expected ¹H and ¹³C NMR Data (in CDCl₃)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale |

|---|---|---|---|

| -CH₃ (C3) | ~2.4 | ~12 | Typical chemical shift for a methyl group on a pyrazole ring. |

| -CH₃ (C5) | ~2.6 | ~14 | Slightly downfield due to proximity to N-alkylation site. |

| -CH₂- | ~5.1 | ~40 | Methylene protons adjacent to the pyrazole nitrogen and nitrile group. |

| C3 | - | ~148 | Quaternary carbon of the pyrazole ring. |

| C4-NO₂ | - | ~135 | Quaternary carbon bearing the electron-withdrawing nitro group. |

| C5 | - | ~142 | Quaternary carbon of the pyrazole ring. |

| -C≡N | - | ~115 | Characteristic shift for a nitrile carbon. |

Table 2: Expected IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~2260 | C≡N (Nitrile) | Stretch (sharp, medium) |

| ~1550 | NO₂ | Asymmetric Stretch (strong) |

| ~1370 | NO₂ | Symmetric Stretch (strong) |

| 2920-3000 | C-H (Alkyl) | Stretch |

| ~1450 | C=N, C=C (Ring) | Ring Stretch |

Mass Spectrometry and Elemental Analysis

Mass Spectrometry (MS):

-

Method: Electrospray Ionization (ESI-MS) in positive mode.

-

Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺.

-

Molecular Formula: C₇H₈N₄O₂

-

Molecular Weight: 180.16 g/mol

-

Calculated m/z for [C₇H₉N₄O₂]⁺: 181.07

Elemental Analysis:

-

Purpose: To confirm the elemental composition and purity of the compound.

-

Calculated Composition: C, 46.67%; H, 4.48%; N, 31.10%; O, 17.76%.

-

Acceptance Criterion: Experimental values should be within ±0.4% of the calculated values.

Physical Properties

-

Appearance: Expected to be a crystalline solid or a low-melting solid.

-

Melting Point: A sharp melting point range is indicative of high purity. This value should be determined using a standard melting point apparatus.

Discussion and Future Outlook

The successful synthesis and rigorous characterization of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile provide a reliable pathway to a valuable chemical intermediate. The protocols described herein are robust and utilize common laboratory reagents and techniques, ensuring high reproducibility.

For professionals in drug development, this molecule serves as an excellent starting point for library synthesis. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or converted to a tetrazole ring, each a common bioisostere in medicinal chemistry. The nitro group can be reduced to an amine, which opens up a vast chemical space for further derivatization via amide coupling, reductive amination, or sulfonylation. Each of these modifications allows for a systematic exploration of the structure-activity relationship (SAR) against a chosen biological target, leveraging the proven therapeutic potential of the pyrazole scaffold.[5][14]

References

-

MDPI. (n.d.). Special Issue: Pyrazole and Thiazole Derivatives in Medicinal Chemistry. Retrieved from [Link]

-

Zhang, L., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Retrieved from [Link]

-

MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Retrieved from [Link]

-

Singh, S. K., et al. (2014). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

-

Ardizzoia, G. A., et al. (2002). Syntheses, Structures, and Reactivity of Polynuclear Pyrazolato Copper(I) Complexes, Including an ab-Initio XRPD Study of [Cu(dmnpz)]3 (Hdmnpz = 3,5-Dimethyl-4-nitropyrazole). Inorganic Chemistry. Retrieved from [Link]

-

Vema, R., & Vangala, R. (2005). Direct nitration of five membered heterocycles. ARKIVOC. Retrieved from [Link]

-

Shaikh, A., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista Campano. Retrieved from [Link]

-

Kumar, V., et al. (2013). Pyrazole and Its Biological Activity. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Sayed, A. E. H., et al. (2016). The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. Journal of the Association of Arab Universities for Basic and Applied Sciences. Retrieved from [Link]

-

Wang, Y., et al. (2022). Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). RSC Advances. Retrieved from [Link]

-

Thakare, N. R., et al. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

An, C., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Retrieved from [Link]

-

Request PDF. (n.d.). Recently Reported Biological Activities of Pyrazole Compounds. Retrieved from [Link]

-

Liu, Y., et al. (2022). Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: design strategy, syntheses, and properties of a series of new melt-cast explosives. RSC Advances. Retrieved from [Link]

-

Sharma, R. (2014). Chloroacetonitrile. Synlett. Retrieved from [Link]

-

Vema, R., & Vangala, R. (2005). Direct nitration of five membered heterocycles. ResearchGate. Retrieved from [Link]

-

Swamy, S. N., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. Retrieved from [Link]

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmaceuticals | Special Issue : Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: design strategy, syntheses, and properties of a series of new melt-cast explosives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tsijournals.com [tsijournals.com]

- 12. Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. jocpr.com [jocpr.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Predicted Physicochemical Properties and Synthetic Strategy of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile

Abstract: The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of therapeutic agents.[1][2][3] This guide focuses on the novel, yet uncharacterized, compound (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile. In the absence of publicly available experimental data, this document serves as a comprehensive theoretical framework for researchers, scientists, and drug development professionals. It outlines a robust, scientifically-grounded strategy for the synthesis of the title compound, predicts its core physicochemical and spectroscopic properties based on established chemical principles and analogous structures, and provides detailed protocols for its subsequent characterization and validation. The objective is to provide a predictive yet practical roadmap for the exploration of this promising molecule, thereby accelerating its potential journey from theoretical concept to a tangible asset in drug discovery programs.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in pharmaceutical sciences. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets.[1][2] Derivatives of pyrazole are known to exhibit a remarkable spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, anticancer, and antiviral properties.[1][3][4][5]

The functionalization of the pyrazole core is a key strategy for modulating its biological activity. The introduction of a nitro group, as seen in the 4-nitro-pyrazole family, can significantly enhance its bioactivity, often contributing to potent anticancer or antimicrobial effects.[6][7] Furthermore, N-alkylation of the pyrazole ring provides a critical vector for introducing additional functional groups that can influence solubility, cell permeability, and target-binding affinity.[8][9]

This guide focuses on (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile , a molecule that combines these key features: a stable 3,5-dimethylpyrazole core, an electron-withdrawing nitro group at the C4 position, and an N1-acetonitrile substituent. This specific combination suggests potential as a lead compound in various therapeutic areas, yet it remains uncharacterized in scientific literature. This document aims to bridge that gap by providing a foundational guide to its synthesis and predicted properties.

Proposed Two-Step Synthesis

The synthesis of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile can be logically approached in two primary stages: first, the synthesis of the core intermediate, 3,5-dimethyl-4-nitro-1H-pyrazole, followed by its N-alkylation to append the acetonitrile moiety.

Caption: Proposed two-step synthesis of the title compound.

Step 1: Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole

The precursor, 3,5-dimethyl-4-nitro-1H-pyrazole (CAS: 14531-55-6), is the critical starting material. While several nitration methods exist, a common approach involves the direct nitration of 3,5-dimethylpyrazole or a more controlled nitration of a halo-substituted precursor.[10]

Experimental Protocol: Nitration of 3,5-dimethyl-4-iodopyrazole [10]

-

Dissolution: Dissolve 3,5-dimethyl-4-iodopyrazole (1.0 mmol) in 10 mL of tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Catalyst Addition: Add 250 mg of a suitable catalyst (e.g., Fuajasite, a type of zeolite) to the solution.

-

Nitration: Cool the flask in an ice bath. Slowly add concentrated nitric acid (10 mL, d=1.52 g/cm³) dropwise while stirring vigorously.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to recover the catalyst. Transfer the filtrate to a separatory funnel and extract three times with dichloromethane (20 mL portions).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 3,5-dimethyl-4-nitro-1H-pyrazole as a white to off-white crystalline solid.[11]

Causality: The use of a catalyst like Fuajasite can improve the regioselectivity and yield of the nitration reaction. The extraction with an organic solvent like dichloromethane is essential to separate the desired nitro-pyrazole from the aqueous acid phase.

Step 2: N-Alkylation with Chloroacetonitrile

The N-alkylation of pyrazoles is a standard synthetic transformation.[9][12] Since 3,5-dimethyl-4-nitro-1H-pyrazole is a symmetric molecule (with respect to the N1 and N2 positions), the alkylation is not expected to produce regioisomers, simplifying the purification process. The reaction proceeds via deprotonation of the pyrazole's N-H proton by a mild base, creating a pyrazolate anion which then acts as a nucleophile.

Experimental Protocol: N-Alkylation

-

Setup: To a solution of 3,5-dimethyl-4-nitro-1H-pyrazole (1.0 mmol) in 15 mL of a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a mild base like anhydrous potassium carbonate (K₂CO₃, 1.5 mmol).

-

Reagent Addition: Add chloroacetonitrile (1.1 mmol) to the suspension.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 6-12 hours. Monitor the reaction's completion using TLC.

-

Work-up: After cooling to room temperature, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified via column chromatography on silica gel to afford the final compound.

Causality: A polar aprotic solvent like DMF is chosen to effectively dissolve the pyrazolate salt. Using a slight excess of the base ensures complete deprotonation, while a slight excess of the alkylating agent drives the reaction to completion. Heating accelerates the rate of this Sₙ2 reaction.

Predicted Physicochemical & Spectroscopic Properties

The following properties are predicted based on the compound's structure and data from analogous molecules.

Table 1: Predicted Core Physicochemical Properties

| Property | Predicted Value / Description | Rationale |

| Molecular Formula | C₇H₈N₄O₂ | Calculated from structure |

| Molecular Weight | 180.17 g/mol | Calculated from formula |

| Appearance | White to pale yellow crystalline solid | Typical for nitro-aromatic compounds |

| Melting Point | 110 - 140 °C | Higher than the precursor (125-129°C for the N-H pyrazole) is not guaranteed; N-alkylation can sometimes lower the melting point by disrupting crystal packing, but the addition of a polar group may also increase it. This is a broad but reasonable estimate. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetone, Ethyl Acetate); sparingly soluble in non-polar solvents (Hexane); low solubility in water. | Presence of polar nitro and nitrile groups, combined with the heterocyclic core. |

| pKa (of pyrazole N-H) | Not applicable (N-alkylated) | The acidic proton is replaced. |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Signature | Rationale |

| ¹H NMR (400 MHz, CDCl₃) | δ ~5.2-5.4 ppm (s, 2H, -CH₂CN) δ ~2.6-2.8 ppm (s, 6H, 2 x -CH₃) | The methylene protons adjacent to the nitrile and the pyrazole ring are expected to be significantly deshielded. The two methyl groups are chemically equivalent and should appear as a single sharp singlet. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~150-155 ppm (C3/C5) δ ~125-130 ppm (C4-NO₂) δ ~115-118 ppm (-C≡N) δ ~40-45 ppm (-CH₂CN) δ ~12-15 ppm (-CH₃) | Chemical shifts are estimated based on standard values for pyrazoles, nitriles, and nitro-aromatics. The C4 carbon bearing the nitro group will be distinct. |

| FT-IR (KBr, cm⁻¹) | ~2250-2270 cm⁻¹ (C≡N stretch, sharp) ~1530-1560 cm⁻¹ (Asymmetric NO₂ stretch) ~1340-1370 cm⁻¹ (Symmetric NO₂ stretch) ~2900-3000 cm⁻¹ (C-H stretch) | These are characteristic vibrational frequencies for nitrile and nitro functional groups. |

| Mass Spec. (EI) | Molecular Ion [M]⁺ at m/z = 180 | Corresponds to the calculated molecular weight. |

Recommended Characterization Workflow

A self-validating system of protocols is required to unambiguously confirm the structure and purity of the newly synthesized compound.

Caption: A logical workflow for structural validation.

Detailed Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

-

Acquire a ¹H NMR spectrum to identify the proton signals and their integrations, confirming the presence of the methylene and methyl groups in the correct ratio (2:6 or 1:3).

-

Acquire a ¹³C NMR spectrum, along with a DEPT-135 experiment, to confirm the number and type of carbon atoms (CH₃, CH₂, and quaternary carbons). The results should match the predictions in Table 2.

-

-

Mass Spectrometry (MS):

-

Analyze the sample using a High-Resolution Mass Spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI or EI).

-

The primary objective is to confirm the exact mass of the molecular ion, which should match the calculated value for C₇H₈N₄O₂ (180.0647) within a narrow tolerance (e.g., ±5 ppm). This provides definitive confirmation of the molecular formula.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare a sample (e.g., as a KBr pellet or using an ATR accessory).

-

Acquire the spectrum and identify the characteristic absorption bands for the nitrile (C≡N) and nitro (NO₂) groups. The absence of a broad N-H stretch (around 3100-3300 cm⁻¹) from the precursor is a key confirmation of successful N-alkylation.

-

-

Elemental Analysis:

-

Submit a highly purified sample for combustion analysis.

-

The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should agree with the calculated theoretical values (C: 46.66%, H: 4.48%, N: 31.10%) within ±0.4%, confirming the compound's elemental composition and high purity.

-

Rationale for Development & Potential Applications

The structural motifs within (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile suggest significant potential in drug discovery. The pyrazole core is a proven scaffold for targeting a range of enzymes and receptors.[2]

-

Anticancer Potential: Numerous pyrazole derivatives, particularly those bearing nitro substituents, have demonstrated potent cytotoxic activity against various cancer cell lines.[4][13][14] The mechanism often involves the induction of apoptosis or the inhibition of key cell cycle regulators like cyclin-dependent kinases (CDKs).[13] The title compound would be a prime candidate for screening in anticancer assays.

-

Anti-inflammatory Activity: The pyrazole scaffold is famously present in COX-2 inhibitors like Celecoxib. While the substitution pattern is different, novel pyrazole derivatives are continuously explored as anti-inflammatory agents.[1]

-

Antimicrobial Properties: Functionalized pyrazoles have been reported to possess antibacterial and antifungal properties, making this compound a candidate for screening against various pathogenic microbes.[6]

The N-acetonitrile group can act as both a hydrogen bond acceptor and a handle for further chemical modification, allowing for the generation of a library of second-generation compounds to optimize activity and pharmacokinetic properties.

Conclusion

While (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile has not yet been described in the scientific literature, its structure represents a compelling fusion of pharmacologically relevant motifs. This guide provides a comprehensive theoretical foundation for its synthesis via a logical two-step process, predicts its key physicochemical and spectroscopic characteristics, and details a rigorous workflow for its validation. By presenting this in-depth analysis, we aim to catalyze further research into this and related molecules, paving the way for the discovery of new therapeutic agents.

References

-

ResearchGate. (2021). Coumarin-carbazole based functionalized pyrazolines: Synthesis, characterization, anticancer investigation and molecular docking. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Retrieved from [Link]

-

Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(9), 2698. Retrieved from [Link]

-

Pandey, N., et al. (2021). Coumarin-carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking. RSC Advances, 11(44), 27627-27644. Retrieved from [Link]

-

Nuta, D. C., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. International Journal of Molecular Sciences, 23(23), 14708. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties through hydrogen bonding and π–π interactions. Retrieved from [Link]

-

Wang, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. Retrieved from [Link]

-

Knochel, P., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push-pull dyes. Chemical Science, 12(35), 11761-11767. Retrieved from [Link]

-

DePorre, Y., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molbank, 2022(2), M1398. Retrieved from [Link]

-

Gedawy, E. M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6656. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Review: biologically active pyrazole derivatives. Retrieved from [Link]

-

ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

-

Yin, P., et al. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Materials, 11(12), 2583. Retrieved from [Link]

-

Tiekink, E. R. T., et al. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1018. Retrieved from [Link]

-

ResearchGate. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

-

ResearchGate. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from [Link]

-

Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 634256. Retrieved from [Link]

-

ResearchGate. (2019). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Retrieved from [Link]

-

Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]

-

Chemdad. (n.d.). 3,5-Dimethyl-4-nitro-1H-pyrazole. Retrieved from [Link]

Sources

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Review: biologically active pyrazole derivatives | Semantic Scholar [semanticscholar.org]

- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. 3,5-Dimethyl-4-nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]

- 11. 3,5-Dimethyl-4-nitro-1H-pyrazole Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Coumarin-carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass Spec) for (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile

An In-Depth Technical Guide to the Spectroscopic Characterization of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile. Designed for researchers, chemists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a comprehensive characterization. The methodologies and interpretations herein are grounded in established laboratory protocols and peer-reviewed literature, ensuring a self-validating framework for analysis.

Introduction: The Significance of Spectroscopic Analysis

(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile is a substituted pyrazole, a class of heterocyclic compounds renowned for their diverse pharmacological activities, including anti-inflammatory, antibacterial, and analgesic properties[1]. The precise substitution pattern on the pyrazole ring, featuring two methyl groups, a nitro group, and an N-linked acetonitrile moiety, imparts unique electronic and steric properties that are critical to its function and reactivity.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process. This guide will provide a predictive but expertly reasoned breakdown of the expected spectroscopic signatures of the title compound, explaining the causal relationships between its molecular structure and its spectral output.

Molecular Structure and Spectroscopic Implications

To logically interpret spectroscopic data, one must first understand the molecule's architecture. The key structural features of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile are:

-

A 1,3,5-trisubstituted pyrazole ring.

-

Two methyl groups at positions 3 and 5.

-

An electron-withdrawing nitro group at position 4.

-

An N-acetylnitrile substituent at position 1.

Each of these components will give rise to distinct signals in the various spectra, allowing for a full structural confirmation.

Caption: Molecular structure of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum is expected to be relatively simple, showing three distinct signals corresponding to the three types of non-exchangeable protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 5.4 - 5.6 | Singlet (s) | 2H | -CH₂-CN | The methylene protons are adjacent to the pyrazole nitrogen and the electron-withdrawing cyano group, leading to a significant downfield shift. The absence of adjacent protons results in a singlet. This is consistent with related N-substituted pyrazoles[2]. |

| ~ 2.6 - 2.8 | Singlet (s) | 3H | C₅-CH₃ | The methyl group at the C5 position. |

| ~ 2.4 - 2.6 | Singlet (s) | 3H | C₃-CH₃ | The methyl group at the C3 position. The slight difference in chemical shift between the two methyl groups arises from their different positions relative to the N-substituent. Both appear as singlets due to the lack of adjacent protons. The chemical shifts are in line with those observed for other 3,5-dimethylpyrazoles[1][3]. |

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 - 152 | C₅ | The C5 carbon of the pyrazole ring, deshielded by the adjacent nitrogen atom. |

| ~ 142 - 144 | C₃ | The C3 carbon of the pyrazole ring, also deshielded by the adjacent nitrogen. |

| ~ 135 - 138 | C₄ | The C4 carbon is significantly deshielded due to the strong electron-withdrawing effect of the attached nitro group. This is a characteristic shift for carbons bearing a nitro group in pyrazole systems[4]. |

| ~ 115 - 117 | -C≡N | The carbon of the nitrile group typically appears in this region. |

| ~ 40 - 45 | -CH₂- | The methylene carbon, shifted downfield due to its attachment to the nitrogen atom. |

| ~ 14 - 16 | C₅-CH₃ | The methyl carbon at the C5 position. |

| ~ 11 - 13 | C₃-CH₃ | The methyl carbon at the C3 position. The chemical shifts for methyl groups on a pyrazole ring are well-established[3][5]. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding 16-32 scans to obtain a high signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

Predicted IR Spectrum and Interpretation

The IR spectrum will be dominated by strong absorptions from the nitro and nitrile groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Assignment | Rationale |

| ~ 2250 - 2270 | Stretching (ν) | C≡N | The nitrile group exhibits a characteristic sharp, medium-intensity absorption in this region. |

| ~ 1540 - 1560 | Asymmetric Stretching (νas) | N-O of NO₂ | The asymmetric stretch of the nitro group is typically a very strong absorption. This is a key diagnostic peak for nitrated pyrazoles[6]. |

| ~ 1340 - 1360 | Symmetric Stretching (νs) | N-O of NO₂ | The symmetric stretch of the nitro group is also a strong absorption and, together with the asymmetric stretch, confirms the presence of the -NO₂ group. |

| ~ 2900 - 3000 | Stretching (ν) | C-H (sp³) | Absorptions corresponding to the C-H stretching of the methyl and methylene groups. |

| ~ 1450 - 1600 | Stretching (ν) | C=N, C=C | Stretching vibrations of the pyrazole ring framework. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry

-

Sample Introduction: The sample is introduced into the ion source (typically via a direct insertion probe or GC inlet) where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

Predicted Mass Spectrum and Fragmentation

The mass spectrum will show the molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺): The molecular weight of C₇H₈N₄O₂ is 180.17 g/mol . A prominent molecular ion peak is expected at m/z = 180.

-

Major Fragmentation Pathways:

-

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group (•NO₂, 46 Da), leading to a fragment ion at m/z = 134.

-

Loss of CH₂CN: Cleavage of the N-C bond can result in the loss of the acetonitrile radical (•CH₂CN, 40 Da), giving a fragment ion corresponding to the 3,5-dimethyl-4-nitro-1H-pyrazole cation at m/z = 140.

-

Loss of HCN: Fragmentation of the acetonitrile side chain could lead to the loss of hydrogen cyanide (HCN, 27 Da).

-

Sources

- 1. jocpr.com [jocpr.com]

- 2. Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: design strategy, syntheses, and properties of a series of new melt-cast explosives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 3,5-Dimethylpyrazole(67-51-6) 13C NMR [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 3,5-Dimethyl-4-Nitropyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and versatile biological activity.[1][2][3] This guide provides an in-depth technical exploration of 3,5-dimethyl-4-nitropyrazole derivatives, a subclass of significant interest due to the unique electronic and steric properties conferred by its substituents. As a Senior Application Scientist, my objective is to move beyond mere protocol and illuminate the causal relationships between synthetic choices, crystallization strategies, and the resultant solid-state structures. Understanding these structures at an atomic level through single-crystal X-ray diffraction (SC-XRD) is not merely an academic exercise; it is a critical step in rational drug design, enabling the optimization of drug-target interactions and the prediction of physicochemical properties. This document outlines a self-validating workflow for structural analysis, from targeted synthesis to the nuanced interpretation of intermolecular interactions, ultimately linking atomic coordinates to therapeutic potential.

Introduction: The Privileged Pyrazole Scaffold

Heterocyclic compounds form the bedrock of contemporary drug discovery, with the five-membered pyrazole ring system holding a place of particular distinction.[2][4] Its unique arrangement of two adjacent nitrogen atoms imparts a specific electronic distribution and hydrogen bonding capability, making it a versatile scaffold in the design of therapeutic agents.[5] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][4][5]

The 3,5-dimethyl-4-nitropyrazole core adds specific, influential features. The methyl groups at the 3 and 5 positions provide steric bulk and lipophilicity, influencing solubility and molecular recognition. More critically, the electron-withdrawing nitro group at the 4-position significantly modulates the electronic character of the ring and acts as a potent hydrogen bond acceptor. This feature is paramount in directing the supramolecular assembly of these molecules in the solid state, which in turn governs critical pharmaceutical properties such as solubility, stability, and bioavailability. Therefore, a precise understanding of their three-dimensional structure via single-crystal X-ray diffraction is indispensable for developing structure-activity relationships (SAR) and guiding the development of novel, potent therapeutics.[5]

Part I: Synthesis and Crystallization Strategies

Causality in Synthesis: The "One-Pot, Two-Step" Approach

The efficient synthesis of the 4-nitropyrazole core is foundational. While several methods exist, a highly effective "one-pot, two-step" nitration of pyrazole has proven advantageous.[6][7] This method, which involves the initial formation of a pyrazole sulfate followed by direct nitration with a potent nitrating mixture (e.g., fuming nitric and sulfuric acids), offers high yields and avoids the use of more costly or hazardous starting materials like 4-iodopyrazole.[6][7][8][9]

Field Insight: The choice of a one-pot method is driven by process efficiency and safety. By avoiding the isolation of intermediates, this approach minimizes handling and potential exposure while reducing solvent waste and reaction time. The specific nitrating agent (fuming HNO₃/H₂SO₄) is selected for its high reactivity, which is necessary to overcome the deactivating effect of the pyrazole ring and achieve nitration at the C4 position.[7]

The Art of Crystallization: From Solution to Single Crystal

Obtaining diffraction-quality single crystals is the most critical and often most challenging step. The success of SC-XRD is entirely dependent on the quality of the crystal. For 3,5-dimethyl-4-nitropyrazole derivatives, the following protocol is a robust starting point.

Step-by-Step Protocol for Slow Evaporation Crystallization:

-

Solvent Selection (The Critical Step): Begin by testing the solubility of the purified derivative in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature.

-

Causality: A solvent that dissolves the compound too readily will not reach supersaturation, while a solvent in which it is insoluble will prevent crystallization altogether. Sparingly soluble systems allow for the slow, controlled growth necessary for well-ordered crystals.

-

-

Preparation of a Saturated Solution: Gently warm the chosen solvent and add the compound incrementally until no more dissolves. A small amount of undissolved material is acceptable.

-

Filtration: While warm, filter the saturated solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

-

Controlled Evaporation: Cover the vial with a cap, pierced with one or two small holes using a needle. This allows for slow solvent evaporation. Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench).

-

Patience and Observation: Monitor the vial over several days to weeks. High-quality crystals often appear as clear, well-defined geometric shapes.

Part II: The Cornerstone Technique: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[10][11] The technique relies on the principle that a crystal lattice diffracts a beam of X-rays in a predictable pattern, which is a direct consequence of the internal arrangement of atoms.[10]

A Self-Validating Experimental Workflow

The SC-XRD workflow is designed with internal checkpoints to ensure data quality and structural accuracy.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure [energetic-materials.org.cn]

- 9. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. mdpi.com [mdpi.com]

Initial Biological Screening of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the initial biological screening of the novel chemical entity, (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile. The pyrazole scaffold is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a nitro group, a known modulator of biological activity, and an acetonitrile moiety, suggests a diverse potential for this compound.[1][2][3] This guide outlines a tiered screening cascade, commencing with cytotoxicity profiling, followed by broad-spectrum antimicrobial evaluation, and culminating in preliminary enzyme inhibition assays. Detailed, step-by-step protocols for each experimental stage are provided, underpinned by the scientific rationale for their inclusion. Data interpretation and presentation are also addressed to facilitate the clear and concise communication of findings. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities.

Introduction and Rationale

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3][4] Its derivatives have demonstrated a remarkable range of pharmacological effects, making any novel pyrazole-containing compound a candidate of significant interest for biological screening.[2][4] The subject of this guide, (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile, incorporates three key structural features that inform a rational screening strategy:

-

The 3,5-dimethylpyrazole Core: This substituted pyrazole ring is a common motif in bioactive molecules, often contributing to favorable pharmacokinetic properties and target engagement.

-

The 4-nitro Group: The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the molecule, potentially enhancing its biological activity and modulating its metabolic profile.[1]

-

The N-acetonitrile Moiety: The introduction of an acetonitrile group via N-alkylation can impact the compound's polarity, solubility, and ability to interact with biological targets. While acetonitrile itself has known toxicological properties at high concentrations, its incorporation into a larger molecule can lead to diverse biological outcomes.[5][6]

Given the established anticancer and antimicrobial potential of pyrazole derivatives, the initial screening of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile will focus on these key areas. A preliminary assessment of its potential as an enzyme inhibitor will also be conducted, given the prevalence of pyrazole-based compounds as kinase and other enzyme inhibitors.

Proposed Synthesis of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile

A plausible synthetic route to the title compound involves a two-step process, beginning with the nitration of 3,5-dimethylpyrazole, followed by N-alkylation with chloroacetonitrile.

Step 1: Synthesis of 3,5-dimethyl-4-nitro-1H-pyrazole

The synthesis of the 3,5-dimethyl-4-nitro-1H-pyrazole precursor can be achieved through the nitration of 3,5-dimethylpyrazole. A general procedure is as follows:

-

Dissolve 3,5-dimethylpyrazole in a suitable solvent, such as sulfuric acid.

-

Cool the solution in an ice bath.

-

Add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise while maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture over crushed ice and neutralize with a suitable base, such as sodium hydroxide, to precipitate the product.

-

Filter, wash with water, and dry the crude product.

-

Recrystallize from a suitable solvent, such as ethanol, to yield pure 3,5-dimethyl-4-nitro-1H-pyrazole.

Step 2: Synthesis of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile

The final compound can be synthesized via N-alkylation of 3,5-dimethyl-4-nitro-1H-pyrazole with chloroacetonitrile. A general protocol for the N-alkylation of pyrazoles is as follows:[7][8][9]

-

Dissolve 3,5-dimethyl-4-nitro-1H-pyrazole in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Add a base, such as potassium carbonate or sodium hydride, to deprotonate the pyrazole nitrogen.

-

Add chloroacetonitrile to the reaction mixture.

-

Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture and pour it into water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile.

Tier 1: Cytotoxicity Profiling

A fundamental first step in the evaluation of any new chemical entity is to assess its general cytotoxicity. This provides an initial indication of its therapeutic window and guides the concentration ranges for subsequent assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol:

-

Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) and a non-cancerous cell line (e.g., HEK293 (human embryonic kidney)) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in a complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

-

Incubation: Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent like doxorubicin). Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation:

| Cell Line | IC50 (µM) of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile | IC50 (µM) of Doxorubicin (Positive Control) |

| MCF-7 | ||

| A549 | ||

| HCT116 | ||

| HEK293 |

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Experimental Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

-

Supernatant Collection: After the incubation period, centrifuge the 96-well plates at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well of the new plate.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Determine the amount of LDH released for each treatment condition and express it as a percentage of the positive control (cells treated with a lysis buffer).

Workflow for Cytotoxicity Screening:

Caption: Workflow for cytotoxicity profiling.

Tier 2: Antimicrobial Screening

Given the well-documented antimicrobial properties of pyrazole derivatives, a broad-spectrum antimicrobial screen is a logical next step.

Agar Well Diffusion Method

This method is a widely used preliminary test to assess the antimicrobial activity of a compound.

Experimental Protocol:

-

Microbial Culture Preparation: Prepare overnight broth cultures of a panel of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and a yeast (e.g., Candida albicans).

-

Inoculation of Agar Plates: Spread a standardized inoculum of each microorganism onto the surface of Mueller-Hinton agar plates (for bacteria) or Sabouraud dextrose agar plates (for yeast) to create a lawn.

-

Well Preparation: Aseptically punch wells (6 mm in diameter) into the agar plates.

-

Compound Application: Prepare a stock solution of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile in a suitable solvent (e.g., DMSO). Add a fixed volume (e.g., 100 µL) of the compound solution at a specific concentration (e.g., 1 mg/mL) to the wells.

-

Controls: Include a negative control (solvent alone) and a positive control (a standard antibiotic like ciprofloxacin for bacteria and fluconazole for yeast).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for yeast.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Data Presentation:

| Microorganism | Zone of Inhibition (mm) of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile | Zone of Inhibition (mm) of Positive Control |

| Staphylococcus aureus | ||

| Bacillus subtilis | ||

| Escherichia coli | ||

| Pseudomonas aeruginosa | ||

| Candida albicans |

Workflow for Antimicrobial Screening:

Caption: Workflow for antimicrobial screening.

Tier 3: Preliminary Enzyme Inhibition Screening

Many pyrazole-containing compounds exert their biological effects by inhibiting specific enzymes. A preliminary, broad-based enzyme inhibition screen can provide valuable insights into the potential mechanism of action of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile.

General In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for an initial screen against a representative panel of enzymes.

Experimental Protocol:

-

Enzyme and Substrate Preparation: Prepare solutions of a panel of enzymes (e.g., a serine protease like trypsin, a cysteine protease like papain, a kinase like PKA, and a phosphatase like alkaline phosphatase) and their corresponding chromogenic or fluorogenic substrates in an appropriate buffer.

-

Compound Preparation: Prepare a stock solution of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile in DMSO and dilute it in the assay buffer to the desired final concentration (e.g., 10 µM).

-

Assay Procedure (in a 96-well plate):

-

Add the assay buffer to each well.

-

Add the test compound solution.

-

Add the enzyme solution and pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Initiate the reaction by adding the substrate solution.

-

-

Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

-

Controls: Include a no-enzyme control, a no-substrate control, a vehicle control (DMSO), and a positive control (a known inhibitor for each enzyme).

-

Data Analysis: Calculate the initial reaction velocity (rate of product formation) for each condition. Determine the percentage of enzyme inhibition caused by the test compound relative to the vehicle control.

Data Presentation:

| Enzyme | % Inhibition by (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile (at 10 µM) | % Inhibition by Positive Control |

| Trypsin | ||

| Papain | ||

| Protein Kinase A (PKA) | ||

| Alkaline Phosphatase |

Workflow for Enzyme Inhibition Screening:

Caption: Workflow for enzyme inhibition screening.

Conclusion and Future Directions

This technical guide has outlined a systematic and logical approach to the initial biological screening of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile. The proposed tiered workflow, starting with cytotoxicity assessment, followed by antimicrobial and enzyme inhibition screening, provides a robust framework for elucidating the preliminary biological profile of this novel compound.

Positive results in any of these initial screens will warrant further, more focused investigations. For instance, significant cytotoxicity against cancer cell lines would prompt more extensive anti-proliferative studies and mechanistic investigations. Promising antimicrobial activity would lead to the determination of minimum inhibitory concentrations (MICs) and further profiling against a broader panel of pathogens. Similarly, significant enzyme inhibition would necessitate the determination of IC50 values and studies to elucidate the mode of inhibition.

The data generated from this initial screening cascade will be instrumental in guiding the subsequent stages of the drug discovery and development process for (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile.

References

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). ResearchGate. [Link]

-

Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). PubMed. [Link]

-

Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. (2021). La Trobe University. [Link]

-

eviltester/graphviz-steps: Graphviz files parser for sequences in one file. GitHub. [Link]

-

Overview on Biological Activities of Pyrazole Derivatives. (2023). ResearchGate. [Link]

-

Current status of pyrazole and its biological activities. (2013). PubMed Central. [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]

-

Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. [Link]

-

Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks. [Link]

-

Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). MDPI. [Link]

-

3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. (2012). PubMed Central. [Link]

-

Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2023). ResearchGate. [Link]

-

Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (2013). Journal of Chemical and Pharmaceutical Research. [Link]

-

Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. (2018). Elsevier. [Link]

-

Graphviz DOT rendering and animated transitions using D3. GitHub. [Link]

-

Rapid screening of enzyme inhibitors using profiling of enzyme-metabolite assay by HPLC (PREMA-HPLC). (2016). ResearchGate. [Link]

-

Dot Language Graphviz. YouTube. [Link]

-

dot. (2022). Graphviz. [Link]

-

High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). ACS Publications. [Link]

-

Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. (2023). National Institutes of Health. [Link]

-

Synthesis of biologically active heterocyclic compounds from β- diketones. (2024). ACG Publications. [Link]

-

How does a script optimally layout a pure hierarchical graphviz/dot graph? (2012). Stack Overflow. [Link]

-

Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. (2023). ResearchGate. [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2016). The Royal Society of Chemistry. [Link]

-

Heterocyclic Compounds: A Study of its Biological Activity. (2024). Al-Nahrain Journal of Science. [Link]

-

Acetonitrile. (2021). Publisso. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchr.org [jchr.org]

- 5. researchgate.net [researchgate.net]

- 6. series.publisso.de [series.publisso.de]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Solubility and Stability Studies of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Characterization in Drug Development

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, therapeutic efficacy, and safety.[1] For the compound (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile, a substituted pyrazole derivative, early and comprehensive characterization of these parameters is indispensable for its progression through the drug development pipeline.

This guide, curated for researchers and drug development professionals, outlines a systematic approach to investigating the solubility and stability of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile. By integrating established scientific principles with field-proven methodologies, this document serves as a practical framework for generating the robust data required for formulation development, regulatory submissions, and ensuring the ultimate quality and safety of the potential drug substance. The protocols described herein are aligned with the principles set forth by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[2][3]

Part 1: Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in suboptimal therapeutic effect. Therefore, a comprehensive understanding of the solubility of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile across a physiologically relevant pH range is essential.

Rationale for Solubility Studies

Early-stage solubility screening helps to:

-

Identify potential bioavailability challenges: Compounds with low solubility are more likely to exhibit poor absorption.[4]

-

Guide salt form selection and formulation strategies: Understanding the solubility profile can inform decisions on whether to develop a salt form or employ enabling formulation technologies.

-

Provide essential data for preclinical and clinical studies: Accurate solubility data is crucial for designing appropriate in vitro and in vivo experiments.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][5]

Objective: To determine the concentration of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile in a saturated solution across a range of pH values at a constant temperature.

Materials and Reagents:

-

(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile (solid, pure form)

-

Phosphate buffered saline (PBS), pH 7.4

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Biologically relevant buffers (e.g., citrate, phosphate) covering a pH range from 1.2 to 7.4.[5]

-

Purified water (USP grade)

-

Validated HPLC/UPLC method for quantification

Step-by-Step Methodology:

-

Add an excess amount of solid (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile to a series of vials, each containing a buffer of a specific pH. The presence of undissolved solid is crucial to ensure saturation.[1]

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (typically 25 °C and 37 °C to simulate room and physiological temperatures, respectively).[1]

-

Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. The time to equilibrium should be experimentally determined by sampling at various time points until the concentration plateaus.[5]

-

After incubation, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant using a suitable low-binding syringe filter (e.g., 0.22 µm PVDF).

-

Dilute the filtered supernatant with an appropriate analytical solvent.

-

Analyze the concentration of (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile in the diluted samples using a validated HPLC/UPLC method.

-

The experiment should be performed in at least triplicate for each pH and temperature condition.

Data Presentation: Solubility Profile

The results of the solubility testing should be presented in a clear and concise tabular format.

| pH | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |

| 1.2 | 25 | ||

| 1.2 | 37 | ||

| 4.5 | 25 | ||

| 4.5 | 37 | ||

| 6.8 | 25 | ||

| 6.8 | 37 | ||

| 7.4 | 25 | ||

| 7.4 | 37 |

Visualization of the Solubility Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Assessment

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2][3] These studies are essential for determining the retest period for the drug substance and recommended storage conditions.

Rationale for Stability Studies

The primary goals of stability studies are to:

-

Identify potential degradation products and pathways: Understanding how the molecule degrades is crucial for assessing potential toxicity and ensuring patient safety.[6]

-

Develop and validate stability-indicating analytical methods: The analytical methods used must be able to separate and quantify the intact drug from its degradation products.[7]

-

Establish a retest period and storage conditions: This ensures that the drug substance maintains its quality, efficacy, and safety throughout its lifecycle.[6]

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing.[8] This helps to rapidly identify likely degradation products and pathways.[6][9]